2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material sciences. This compound features a unique structure combining pyridine, triazole, and pyridazine rings, which contribute to its diverse chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone on cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can disrupt cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death.
Molecular Mechanism
At the molecular level, 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . For example, its binding to carbonic anhydrase inhibits the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting cellular pH regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a reduction in its biological activity.
Dosage Effects in Animal Models
In animal models, the effects of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone vary with dosage . At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting microbial infections. At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular functions.
Metabolic Pathways
2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and endogenous compounds. This interaction can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is critical for its activity . It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell and its effective function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed, which involve the use of enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production of this compound may leverage scalable and eco-friendly methods such as microwave irradiation, which offers advantages in terms of reaction time and yield. The use of mechanochemical methods has also been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides in the presence of specific oxidizing agents.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in aqueous medium.
Reducing Agents: Various hydride donors can be used for reduction reactions.
Substitution Reagents: Anhydrous potassium carbonate in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves interactions with various molecular targets and pathways. For instance, it can form organosulphur radicals through interactions with thiols, which can then participate in redox reactions . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one stands out due to its unique combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(21-9-3-4-10-21)11-24-14-7-6-13-18-19-16(22(13)20-14)12-5-1-2-8-17-12/h1-2,5-8H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWSMHTROSMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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